Cas no 2227687-40-1 ((1R)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol)

(1R)-2-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral β-amino alcohol derivative characterized by a nitro group and a trifluoromethyl substituent on the aromatic ring. Its stereospecific (1R) configuration makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling use as a ligand or intermediate in catalytic processes. The electron-withdrawing nitro and trifluoromethyl groups enhance its utility in electrophilic aromatic substitution reactions. This compound’s structural features contribute to its potential in designing bioactive molecules with improved selectivity and metabolic stability. Suitable for controlled environments due to its sensitivity.
(1R)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol structure
2227687-40-1 structure
Product Name:(1R)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol
CAS No:2227687-40-1
MF:C9H9F3N2O3
MW:250.174572706223
CID:6206875
PubChem ID:165641185
Update Time:2025-10-28

(1R)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol
    • (1R)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol
    • 2227687-40-1
    • EN300-1954904
    • Inchi: 1S/C9H9F3N2O3/c10-9(11,12)5-1-2-6(8(15)4-13)7(3-5)14(16)17/h1-3,8,15H,4,13H2/t8-/m0/s1
    • InChI Key: TZDUMTWYSTYRAD-QMMMGPOBSA-N
    • SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])[C@H](CN)O)(F)F

Computed Properties

  • Exact Mass: 250.05652664g/mol
  • Monoisotopic Mass: 250.05652664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 92.1Ų

(1R)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol Pricemore >>

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Additional information on (1R)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol

Compound CAS No 2227687-40-1: (1R)-2-Amino-1-(2-Nitro-4-Trifluoromethylphenyl)ethan-1-Ol

The compound with CAS No 2227687-40-1, known as (1R)-2-amino-1-(2-nitro-4-trifluoromethylphenyl)ethan-1-ol, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a trifluoromethyl substituent attached to a phenyl ring. The stereochemistry at the chiral center (denoted by the (R) configuration) plays a crucial role in its properties and reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nitration, fluorination, and stereoselective reductions. The integration of these techniques has not only improved the yield but also enhanced the purity of the final product, making it more suitable for high-end applications such as drug discovery and materials science.

One of the most promising areas of research involving CAS No 2227687-40-1 is its application in medicinal chemistry. The presence of the nitro group and trifluoromethyl substituent imparts unique electronic and steric properties to the molecule, which can be exploited in designing bioactive compounds. For instance, studies have shown that this compound exhibits potential as a lead molecule in anti-cancer drug development due to its ability to modulate key cellular pathways.

In addition to its medicinal applications, CAS No 2227687-40-1 has also garnered attention in materials science. Its chiral center and functional groups make it a valuable building block for constructing advanced materials with tailored optical and electronic properties. Researchers have explored its use in creating chiral catalysts and enantioselective sensors, which are critical for modern chemical manufacturing and environmental monitoring systems.

The environmental impact of CAS No 2227687-40-1 has also been a subject of recent studies. Investigations into its biodegradation pathways and toxicity profiles have provided valuable insights into its safe handling and disposal. These findings are essential for ensuring that industrial applications of this compound align with sustainable practices and regulatory standards.

In conclusion, CAS No 2227687-40-1 stands as a testament to the ingenuity of modern chemistry. Its versatile structure, combined with cutting-edge synthetic methods and interdisciplinary research efforts, positions it as a key player in advancing both scientific understanding and industrial innovation.

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